Product packaging for 4-Isopropylpicolinamide(Cat. No.:)

4-Isopropylpicolinamide

Cat. No.: B13671869
M. Wt: 164.20 g/mol
InChI Key: GUOJMNNLKPCYPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropylpicolinamide is a chemical compound with the molecular formula C9H12N2O and a molecular weight of 164.20 g/mol. It should be stored at 2-8°C . As a member of the picolinamide family, this compound is of significant interest in scientific research, particularly in the fields of antifungal development and medicinal chemistry. Picolinamide scaffolds have been identified as having potent antifungal properties by targeting Sec14p, the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae (Baker's yeast) . Sec14p is an essential protein for fungal cell viability, making it an attractive target for novel antifungal agents, especially in light of rising resistance to existing drugs . Furthermore, the picolinamide moiety is a versatile building block in drug discovery. It is a key structural feature in various bioactive molecules, including potential anti-cancer agents and multifunctional compounds investigated for neurodegenerative diseases . The structure of this compound, characterized by a pyridine ring with a carboxamide group at the 2-position and an isopropyl group at the 4-position, provides a platform for further chemical exploration and development. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B13671869 4-Isopropylpicolinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

4-propan-2-ylpyridine-2-carboxamide

InChI

InChI=1S/C9H12N2O/c1-6(2)7-3-4-11-8(5-7)9(10)12/h3-6H,1-2H3,(H2,10,12)

InChI Key

GUOJMNNLKPCYPQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC=C1)C(=O)N

Origin of Product

United States

Synthetic Methodologies and Process Development for 4 Isopropylpicolinamide

Established Synthetic Routes and Mechanistic Underpinnings

Established methods for synthesizing picolinamide (B142947) scaffolds generally rely on robust and well-understood chemical transformations. These multi-step sequences provide a reliable, albeit sometimes lengthy, pathway to the target molecule. nih.govrsc.org

The classical approach to synthesizing picolinamide derivatives often involves a linear sequence of reactions starting from a pre-functionalized pyridine (B92270) ring. The core of this strategy is the formation of the amide bond, typically as one of the final steps. This can be achieved by activating the corresponding carboxylic acid (picolinic acid) or by using a picolinoyl halide. The costs and complexity of such syntheses can increase with each additional step, making shorter, more efficient processes highly desirable for industrial-scale manufacturing. google.com

A representative multi-step synthesis for a 4-substituted picolinamide like 4-isopropylpicolinamide can be conceptualized as follows:

Starting Material Selection : The synthesis would likely begin with a commercially available pyridine derivative, such as 4-chloropicolinic acid or a related compound.

Introduction of the Isopropyl Group : The isopropyl moiety can be introduced via a cross-coupling reaction. For instance, a Negishi or Suzuki coupling reaction could be employed to couple the 4-halopyridine with an appropriate isopropyl-organometallic reagent.

Carboxylic Acid Activation : The resulting 4-isopropylpicolinic acid must be activated to facilitate amidation. A common method is conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amidation : The final step involves reacting the activated acyl chloride with ammonia (B1221849) or an ammonia equivalent to form the primary amide, yielding this compound.

Table 1: Hypothetical Multi-Step Synthesis of this compound

StepReactionReactantsReagents/ConditionsProductPurpose
1Cross-Coupling4-Chloropicolinic acid, Isopropylzinc chloridePd Catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., THF)4-Isopropylpicolinic acidIntroduction of the isopropyl group onto the pyridine ring.
2Acyl Chloride Formation4-Isopropylpicolinic acidThionyl chloride (SOCl₂) or Oxalyl chloride, Solvent (e.g., DCM)4-Isopropylpicolinoyl chlorideActivation of the carboxylic acid for amidation.
3Amidation4-Isopropylpicolinoyl chlorideAqueous Ammonia (NH₄OH)This compoundFormation of the final primary amide.

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comias.ac.in This process involves "disconnections," which are imaginary bond-breaking steps that correspond to the reverse of known chemical reactions. researchgate.net

For this compound, the analysis begins by identifying the key functional groups and bonds:

C-N Amide Bond Disconnection : The most logical first disconnection is the amide bond. This simplifies the target molecule into two synthons: a 4-isopropylpicolinoyl cation and an amide anion (⁻NH₂). These correspond to the synthetic equivalents of 4-isopropylpicolinic acid (or its activated derivative) and ammonia. This is a primary disconnection for amides. airitilibrary.com

C-C (Aryl-Alkyl) Bond Disconnection : The next disconnection targets the bond between the pyridine ring and the isopropyl group. This breaks the molecule down further into a 4-pyridyl synthon (which could be derived from a 4-halopyridine) and an isopropyl synthon (derivable from an isopropyl organometallic reagent, such as a Grignard or organozinc reagent).

This analysis suggests a convergent synthesis where the substituted pyridine core and the amide functionality are prepared separately and then combined.

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry aims to improve upon classical methods by increasing efficiency, reducing step counts, and minimizing waste. These goals are achieved through strategies like convergent synthesis, one-pot reactions, advanced catalysis, and the application of green chemistry principles.

One-pot synthesis further enhances efficiency by performing multiple reaction steps in the same vessel without isolating intermediates. rsc.org For this compound, a potential one-pot process could involve the amidation of 4-isopropylpicolinic acid. This could be achieved by using a coupling reagent, such as DCC (dicyclohexylcarbodiimide) or HBTU, which activates the carboxylic acid in situ, allowing it to react directly with an amine source in the same reaction mixture. researchgate.net This avoids the separate step of forming and isolating a reactive acyl chloride.

Transition metal catalysis offers powerful tools for forming bonds that are otherwise difficult to construct. nih.gov Copper-catalyzed reactions, in particular, have been extensively studied for the synthesis and functionalization of picolinamide derivatives. nih.gov The picolinamide moiety itself can act as an effective bidentate ligand, directing C-H functionalization or participating in cross-coupling reactions. researchgate.netchim.it

In the context of this compound synthesis, copper catalysis could be applied in several ways:

Chan-Lam Coupling : A copper catalyst can facilitate the C-N bond formation in the final amidation step, coupling a 4-isopropylpicolinate ester or boronic acid with an amine. mdpi.com This method often proceeds under milder conditions than traditional amidation.

Precursor Synthesis : Copper catalysts can be used in cross-coupling reactions to introduce the isopropyl group onto the pyridine ring.

The choice of ligand for the copper catalyst is crucial, as it influences the catalyst's reactivity and stability. Picolinic acid amides themselves have been identified as effective ligands for copper-catalyzed processes, suggesting the potential for auto-catalytic or product-assisted reaction pathways. nih.gov

Table 2: Examples of Catalytic Systems in Amide/Pyridine Synthesis

Catalyst TypeMetal CenterTypical ReactionExample Catalyst/Ligand SystemPotential Application
Chan-Lam CouplingCopper (Cu)C-N Bond FormationCu(OAc)₂ with Pyridine or Picolinamide Ligands mdpi.comFinal amidation step.
Suzuki/Negishi CouplingPalladium (Pd)C-C Bond FormationPd(PPh₃)₄, PdCl₂(dppf)Introduction of the isopropyl group.
C-H FunctionalizationCobalt (Co)Annulation/CyclizationCo(OAc)₂ with Picolinamide Directing Group chim.itSynthesis of complex picolinamide-containing heterocycles.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly manufacturing. jddhs.com

Key green chemistry considerations include:

Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Catalytic reactions are often superior to stoichiometric ones in this regard.

Use of Greener Solvents : Replacing hazardous organic solvents like dichloromethane (B109758) or THF with safer alternatives such as water, ethanol, or cyclopentyl methyl ether (CPME). nih.gov

Biocatalysis : Employing enzymes, such as lipases or nitrile hydratases, to catalyze reactions. For instance, a lipase (B570770) could be used for the direct amidation of 4-isopropylpicolinic acid under mild conditions, or a nitrile hydratase could convert a picolinonitrile precursor into the picolinamide. nih.govresearchgate.net

Energy Efficiency : Using methods like microwave-assisted synthesis to reduce reaction times and energy consumption. jddhs.com

Reduction of Derivatives : Avoiding unnecessary protection and deprotection steps by using more selective reagents and catalysts. nih.gov

Table 3: Application of Green Chemistry Principles to Synthesis

Green Chemistry PrincipleApplication to this compound Synthesis
1. Waste PreventionUtilize one-pot or telescoped syntheses to minimize waste from intermediate purification. nih.govnih.gov
3. Less Hazardous Chemical SynthesesReplace hazardous reagents like thionyl chloride with milder activating agents (e.g., carbodiimides).
5. Safer Solvents & AuxiliariesReplace chlorinated solvents with greener alternatives like CPME or 2-MeTHF. nih.govmdpi.com
9. CatalysisEmploy catalytic (e.g., Cu, Pd) instead of stoichiometric reagents to improve atom economy and reduce waste. mdpi.com

Asymmetric and Stereoselective Synthesis of Chiral Analogs of this compound

The creation of chiral analogs of this compound necessitates precise control over the three-dimensional arrangement of atoms, a field known as stereoselective synthesis. This is crucial as different enantiomers or diastereomers of a molecule can exhibit varied biological activities. Methodologies for achieving this control typically involve the use of chiral auxiliaries, catalysts, or specific reaction pathways that favor the formation of one stereoisomer over others.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com After the desired stereocenter is created, the auxiliary is removed. This strategy is a powerful tool in asymmetric synthesis. sigmaaldrich.com For instance, in the synthesis of a chiral analog of this compound where a stereocenter is introduced on the isopropyl group, an auxiliary like a pseudoephedrine or an oxazolidinone could be employed. wikipedia.orgnih.gov

The general process involves:

Covalently attaching the chiral auxiliary to a precursor molecule.

Performing a diastereoselective reaction, where the existing chirality of the auxiliary directs the formation of a new stereocenter.

Removing the auxiliary to yield the enantiomerically enriched product. wikiwand.com

Chiral catalysts, on the other hand, interact with the reactants to create a chiral environment for the reaction, leading to the preferential formation of one enantiomer. These catalysts are used in smaller, substoichiometric amounts and are not incorporated into the final product, making them highly efficient. Catalysts for asymmetric synthesis can range from enzymes to metal complexes with chiral ligands, such as those based on BINOL (1,1'-bi-2-naphthol) or chiral phosphines. wikipedia.org

Below is a hypothetical comparison of different catalytic systems that could be applied to generate a chiral center in a precursor to this compound.

Catalyst SystemLigand/Auxiliary TypeHypothetical Diastereomeric Ratio (d.r.)Hypothetical Enantiomeric Excess (% ee)
Rhodium-DuPhosChiral Phosphine LigandN/A>95%
Evans AuxiliaryOxazolidinone>98:2>99% (after cleavage)
Corey-Bakshi-Shibata (CBS) CatalystProline-derived OxazaborolidineN/A90-98%
Pseudoephedrine AuxiliaryAmino Alcohol>95:5>99% (after cleavage)

Diastereoselective synthesis aims to form a specific diastereomer. This is often achieved in molecules that already contain a stereocenter, where its influence directs the formation of a new stereocenter. The use of chiral auxiliaries is a prime example of a diastereoselective pathway. nih.gov For example, the alkylation of an enolate derived from a picolinic acid precursor attached to a chiral auxiliary would proceed with a specific facial bias, leading to a high diastereomeric excess.

Enantioselective synthesis focuses on the selective formation of one of two enantiomers from an achiral or racemic starting material. nih.gov This is commonly achieved through chiral catalysis. mdpi.comnih.gov An enantioselective approach to a chiral this compound analog could involve an asymmetric hydrogenation of a corresponding alkene precursor using a chiral transition metal catalyst, or an asymmetric alkylation of a prochiral nucleophile. These methods create the desired stereochemistry without the need to install and remove an auxiliary group.

Process Optimization and Scalability Considerations in this compound Production

Moving from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Process optimization is essential to ensure the synthesis is efficient, cost-effective, robust, and safe. Scalability requires that the developed process can be reliably performed in large reactors. rsc.org

To optimize the synthesis of this compound, key reaction parameters must be identified and fine-tuned. These parameters often include temperature, pressure, reaction time, catalyst loading, and solvent choice. The traditional "one-factor-at-a-time" (OFAT) approach to optimization is often inefficient and can miss interactions between variables. nih.gov

A more systematic and powerful approach is the Design of Experiments (DoE) . acsgcipr.org DoE is a statistical tool that allows for the simultaneous variation of multiple factors in a structured manner to identify their effects and interactions on the outcome (e.g., yield, purity). interchim.frresearchgate.net Factorial designs are a common type of DoE where experiments are conducted at all possible combinations of the levels of the different factors. interchim.fr

For the final coupling step in the synthesis of this compound, a DoE study might investigate the following:

FactorLevel 1 (-)Level 2 (+)Response Measured
Temperature (°C)2040Yield (%) & Purity (%)
Catalyst Loading (mol%)0.52.0
Reaction Time (h)412

By analyzing the results from the set of experiments, a mathematical model can be generated that describes the relationship between the factors and the response. This model helps identify the optimal conditions for the reaction and defines a "design space" within which the process is robust and reliable. nih.gov

Maximizing yield and achieving high purity are primary goals of process development. Several strategies can be employed:

Raw Material Control: Ensuring the quality and purity of starting materials and reagents is fundamental to minimizing side reactions and impurities.

Byproduct Management: Identifying potential side reactions and developing strategies to minimize them is crucial. This could involve adjusting reaction conditions or using more selective reagents.

Crystallization: This is a powerful purification technique for solid products like this compound. Optimization of solvent systems, cooling profiles, and seeding can dramatically improve purity and yield by effectively removing impurities in the mother liquor.

Impurity Profiling: A thorough analysis to identify, quantify, and track impurities throughout the process is essential. This knowledge allows for the targeted design of purification steps to remove specific problematic impurities.

By systematically applying these optimization and enhancement strategies, a synthetic process for this compound can be developed that is not only efficient on a small scale but also practical and scalable for larger-scale manufacturing. researchgate.net

Report on the Chemical Reactivity of this compound

To the User:

Following a comprehensive search for scientific literature pertaining to the chemical compound "this compound," it has been determined that there is a significant lack of detailed, publicly available research on its specific chemical reactivity, reaction mechanisms, and degradation pathways.

The executed searches aimed to locate information for the following specific areas as outlined in the request:

Chemical Reactivity, Reaction Mechanisms, and Degradation Pathways of 4 Isopropylpicolinamide

Photochemical and Radiochemical Reactivity of 4-Isopropylpicolinamide

The search results did not yield specific experimental studies, kinetic data, mechanistic elucidations, or photochemical analyses for this compound. The available information is generally limited to its identification as a chemical entity, its role as a potential intermediate in the synthesis of other molecules, or as a related compound in broader chemical families.

Due to the absence of specific research findings, it is not possible to generate a scientifically accurate article that fulfills the detailed requirements of the provided outline, including data tables and in-depth discussions of reaction mechanisms. Constructing such an article without supporting scientific literature would amount to speculation and would not meet the standards of accuracy required.

Therefore, the requested article on the "" cannot be produced at this time. Should relevant scientific research on this specific compound become publicly available in the future, the generation of such an article would then be feasible.

Chemical Degradation Pathways and Stability Studies (Environmental/Storage Context)

The stability of this compound is a critical factor in its storage and environmental fate. Like other pharmaceutical compounds, it is susceptible to degradation through various chemical pathways, primarily hydrolysis and oxidation. Understanding these pathways is crucial for predicting its persistence and transformation in different environments.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The picolinamide (B142947) functional group, which is an amide derivative of picolinic acid, is susceptible to hydrolysis under both acidic and basic conditions.

The generally accepted mechanism for amide hydrolysis involves the nucleophilic attack of a water molecule (under neutral or acidic conditions) or a hydroxide ion (under basic conditions) on the carbonyl carbon of the amide group.

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of ammonia (B1221849) (or an amine) to yield the corresponding carboxylic acid, in this case, 4-isopropylpicolinic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the amide anion, which subsequently abstracts a proton from the newly formed carboxylic acid. This process results in the formation of the carboxylate salt (4-isopropylpicolinate) and ammonia.

The rate of hydrolysis is significantly influenced by pH and temperature. Generally, the hydrolysis of amides is slowest near neutral pH and increases at both acidic and basic pH.

Table 1: Expected Hydrolytic Degradation Products of this compound

Stress Condition Expected Primary Degradation Product
Acidic Hydrolysis (e.g., HCl) 4-Isopropylpicolinic acid

Note: The data in this table is predictive and based on the general chemical properties of picolinamides. Specific experimental data for this compound is not currently available in the public domain.

Oxidative degradation involves the reaction of the compound with oxidizing agents, which can be present as atmospheric oxygen, reactive oxygen species, or added peroxides. The pyridine (B92270) ring and the isopropyl group in this compound are potential sites for oxidation.

Forced degradation studies for pharmaceuticals typically employ hydrogen peroxide to simulate oxidative stress. The reaction mechanisms can be complex and may involve radical pathways.

Potential oxidative degradation pathways for this compound could include:

N-oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This is a common metabolic and degradation pathway for pyridine-containing compounds.

Hydroxylation of the Pyridine Ring: The pyridine ring can undergo hydroxylation at various positions, leading to the formation of hydroxypyridine derivatives.

Oxidation of the Isopropyl Group: The isopropyl group is susceptible to oxidation, which could lead to the formation of a secondary alcohol, a ketone, or further degradation products through C-C bond cleavage.

The specific degradation products formed will depend on the oxidizing agent used and the reaction conditions. The stability of the compound towards oxidation is a key parameter in determining appropriate storage conditions, especially in the presence of potential catalysts for oxidation.

Table 2: Potential Oxidative Degradation Products of this compound

Stress Condition Potential Degradation Products
Oxidative Stress (e.g., H₂O₂) This compound N-oxide
Hydroxylated derivatives

Note: This table presents potential degradation products based on the chemical structure of this compound. The identification and characterization of these products would require specific experimental studies.

Structure Activity Relationship Sar Studies and Rational Derivatization of 4 Isopropylpicolinamide

Systematic Structural Modifications of the Picolinamide (B142947) Core

The picolinamide scaffold, characterized by a pyridine (B92270) ring with a carboxamide group at the 2-position, is a versatile template for designing biologically active molecules. The position of the nitrogen atom in the pyridine ring and the nature and location of substituents are critical determinants of activity and selectivity.

Systematic modifications of the picolinamide core have demonstrated a profound impact on the in vitro biological activity of this class of compounds. Research on picolinamide antibacterials has shown that the substitution pattern on the pyridine ring is crucial for both potency and selectivity. For instance, in a study focused on developing agents against Clostridioides difficile, the repositioning of a nitrogen atom from an isonicotinamide (B137802) to a picolinamide scaffold resulted in a remarkable increase in selectivity. Specifically, a 2,4-substituted picolinamide was found to be highly active against C. difficile while being inactive against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating a greater than 1000-fold increase in selectivity nih.govnih.gov.

The nature of the substituent at the 4-position of the picolinamide ring plays a significant role in modulating biological activity. While direct data on a 4-isopropyl group is scarce, studies on other 4-substituted picolinamides can provide valuable insights. For example, in a series of N-methylpicolinamide-4-thiol derivatives evaluated for their antitumor activity, the introduction of various substituents on a phenylthio group at the 4-position led to a wide range of potencies against different cancer cell lines nih.gov. This highlights the sensitivity of the 4-position to substitution and its role in interacting with biological targets.

The electronic properties of the substituents are also a key factor. In the development of acetylcholinesterase (AChE) inhibitors, it was observed that the bioactivity of picolinamide derivatives was generally stronger than that of the corresponding benzamide (B126) derivatives researchgate.net. This suggests that the pyridine nitrogen contributes favorably to the interaction with the target enzyme.

To illustrate the effect of substituents on the picolinamide core, the following table summarizes the in vitro activity of a series of hypothetical 4-substituted picolinamide analogs against a generic bacterial target, based on established SAR principles.

Compound ID4-SubstituentPredicted In Vitro Activity (MIC, µg/mL)
1 -H16
2 -CH₃8
3 -CH(CH₃)₂ (Isopropyl)4
4 -C(CH₃)₃ (tert-Butyl)16
5 -OCH₃32
6 -Cl8
7 -CF₃4

This table is illustrative and based on general SAR principles for picolinamide derivatives.

Substituents on the picolinamide ring directly influence the molecule's electronic distribution, lipophilicity, and steric profile, thereby affecting its interactions with the binding site of a biological target. Molecular docking studies on various picolinamide derivatives have provided insights into these interactions. For instance, in the design of c-Met kinase inhibitors, docking studies revealed that substituents on the picolinamide ring could form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site nih.gov.

A 4-isopropyl group, being a moderately bulky and hydrophobic substituent, would be expected to engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues in a binding pocket. The size and shape of the isopropyl group would necessitate a complementary space in the receptor for optimal binding. The electronic effect of the isopropyl group is weakly electron-donating, which could subtly influence the basicity of the pyridine nitrogen and the hydrogen bonding capacity of the amide group.

Modification of the Isopropyl Side Chain and its Influence on Specific Interactions

While no specific studies on the modification of the 4-isopropyl group of 4-isopropylpicolinamide are available, general principles of medicinal chemistry allow for predictions regarding the influence of this side chain. The isopropyl group is a common substituent in drug design, often contributing to favorable hydrophobic interactions.

Alterations to the isopropyl group would likely have a significant impact on biological activity. For example, increasing the alkyl chain length (e.g., to isobutyl or neopentyl) could enhance hydrophobic interactions, but might also introduce steric hindrance, leading to a decrease in binding affinity if the binding pocket cannot accommodate the larger group. Conversely, decreasing the size of the alkyl group (e.g., to ethyl or methyl) might reduce hydrophobic interactions but could improve the fit in a sterically constrained pocket.

The branching of the alkyl group is also important. The isopropyl group offers a specific three-dimensional shape that may be optimal for fitting into a particular hydrophobic pocket. Changing this to a linear propyl group, for instance, would alter the spatial arrangement of the atoms and could disrupt favorable interactions.

The following table illustrates the hypothetical influence of modifying the 4-alkyl side chain on the binding affinity (Ki) for a target receptor.

Compound ID4-Alkyl Side ChainPredicted Binding Affinity (Ki, nM)
1 -Methyl150
2 -Ethyl100
3 -Isopropyl50
4 -n-Propyl80
5 -tert-Butyl200

This table is illustrative and based on general principles of hydrophobic and steric interactions in ligand-receptor binding.

Conformational Analysis and its Correlation with Functional Activity

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target and elicit a functional response. For picolinamide derivatives, the rotational freedom around the bond connecting the pyridine ring and the amide group, as well as the orientation of the side chains, defines its conformational landscape.

The rotation around the C(pyridine)-C(amide) bond in picolinamides is hindered due to the partial double bond character of the amide bond and potential steric interactions with the pyridine nitrogen. Dynamic nuclear magnetic resonance (NMR) studies have been employed to measure the rotational barriers in picolinamide. For the parent picolinamide, the activation enthalpy for amide rotation has been determined to be approximately 18.3 kcal/mol nih.gov. This relatively high barrier suggests that at physiological temperatures, the rotation is slow, and the molecule may exist as a mixture of conformational isomers (rotamers).

The specific conformation adopted by a molecule upon binding to its target is often referred to as the "bioactive conformation." This conformation may not necessarily be the lowest energy conformation in solution. The energy required for the molecule to adopt its bioactive conformation can influence its binding affinity. A molecule that has a low-energy conformation closely resembling the bioactive conformation will generally have a higher binding affinity, as less energy is penalized for conformational changes upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. wikipedia.orglongdom.org These models are instrumental in predicting the activity of novel compounds, thereby guiding drug discovery and lead optimization efforts. nih.govjocpr.com In the context of this compound analogs, QSAR studies would aim to identify the key molecular descriptors that govern their biological efficacy.

The development of a predictive QSAR model for this compound analogs would commence with the compilation of a dataset of these compounds with their corresponding biological activities. A diverse set of molecular descriptors, which quantify various aspects of a molecule's structure and properties, would then be calculated for each analog. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and electronic descriptors.

Statistical methods are then employed to establish a correlation between these descriptors and the observed biological activity. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common linear regression techniques used for this purpose. For more complex, non-linear relationships, machine learning algorithms such as k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) may be utilized. semanticscholar.org

The goal is to generate a mathematical equation that can accurately predict the biological activity of a compound based on its structural features. For instance, a hypothetical QSAR model for this compound analogs might take the following form:

Biological Activity (log 1/C) = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where C is the concentration of the compound required to produce a specific biological effect, and β represents the regression coefficients for each descriptor.

A hypothetical dataset and the resulting descriptors for a series of this compound analogs are presented below.

CompoundBiological Activity (log 1/C)Molecular WeightLogPPolar Surface Area (PSA)
Analog 15.2178.232.146.17
Analog 25.5192.262.546.17
Analog 35.1206.292.946.17
Analog 45.8191.252.358.40
Analog 56.2205.282.758.40

Based on such data, a predictive model is developed. The selection of the most relevant descriptors is a critical step to avoid overfitting and to ensure the model's predictive power.

The validation of a QSAR model is crucial to ensure its reliability and predictive capability for new, untested compounds. nih.govnih.gov Validation is typically performed through both internal and external validation techniques. nih.govmdpi.com

Internal Validation: This process assesses the robustness of the model using the initial dataset. A common method is leave-one-out (LOO) cross-validation. In this technique, one compound is removed from the dataset, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The predictive ability is then evaluated by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a robust model. uniroma1.it

External Validation: This is considered the most rigorous test of a QSAR model's predictive power. nih.gov The initial dataset is divided into a training set, used to build the model, and a test set, which is kept aside. The model developed using the training set is then used to predict the biological activities of the compounds in the test set. The predictive performance is assessed by the correlation coefficient (R²) between the predicted and observed activities for the test set. An R² value greater than 0.6 is often considered a threshold for an acceptable predictive model. uniroma1.it

A summary of key statistical parameters used for QSAR model validation is provided in the table below.

ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Measures the goodness of fit of the model to the training set data.> 0.6
q² (Cross-validated R²) Assesses the internal predictive ability of the model.> 0.5
R²_pred (Predictive R² for external set) Evaluates the model's ability to predict the activity of an external set of compounds.> 0.6
RMSE (Root Mean Square Error) Represents the standard deviation of the residuals (prediction errors).As low as possible

The development and rigorous validation of QSAR models for this compound analogs would provide valuable insights into the structural requirements for their biological activity, thereby facilitating the rational design of more potent and selective derivatives.

Molecular Interactions and Mechanistic Biochemistry of 4 Isopropylpicolinamide in Vitro Studies

Identification and Characterization of Specific Molecular Targets (e.g., Proteins, Enzymes, Receptors)

In vitro studies have identified the molecular target for the broader class of picolinamide (B142947) compounds, to which 4-Isopropylpicolinamide belongs. Research combining chemogenomic profiling and biochemical assays with purified proteins identified Sec14p as the sole essential target for these compounds in Saccharomyces cerevisiae nih.gov. Sec14p is the primary phosphatidylinositol/phosphatidylcholine transfer protein in this organism nih.gov.

Further investigation through a functional variomics screen—a method used to map drug-target interactions—pinpointed specific amino acid residues that confer resistance to this class of compounds. These residues were found to be located within the lipid-binding pocket of the Sec14p protein nih.gov. The binding of a picolinamide compound within this cavity was subsequently confirmed by determining the X-ray co-crystal structure of the Sec14p-compound complex. This structural data provided a rational basis for understanding both the observed structure-activity relationships and the mechanism of resistance nih.gov.

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound, which is a critical step in understanding its mechanism of action nih.gov. Various methodologies are employed for this purpose.

Genomic and Biochemical Approaches: These traditional methods have been enhanced with modern technology for natural product discovery nih.gov. For the picolinamide class of compounds, a key methodology was chemogenomic profiling. This involves screening a compound against a collection of yeast mutants to identify genes that, when mutated, confer hypersensitivity or resistance to the compound, thereby pointing to the compound's target or pathway.

Functional Variomics: This screening technique was used to identify specific resistance-conferring amino acid residues in the Sec14p protein, which localized to the lipid-binding pocket and confirmed it as the binding site nih.gov.

Compound-Centered Chemical Proteomics (CCCP): This is a direct strategy where a compound is used to "fish" for its binding partners from a cell lysate. A common CCCP method involves immobilizing the small molecule onto an insoluble support (like beads) to capture target proteins with specific affinity frontiersin.org.

Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes that react with active sites of specific enzyme families to identify targets, even in complex proteomes. It is particularly useful for identifying the targets of covalently binding drugs frontiersin.orgresearchgate.net.

In the specific case of the picolinamide chemotype, the combination of chemogenomics and functional variomics proved effective in identifying and validating Sec14p as the molecular target nih.gov.

Affinity proteomics is a powerful technique used to identify protein-protein interactions and protein-drug interactions. This approach typically involves using a specific molecule (like an antibody or a drug) as "bait" to capture its binding partners from a complex mixture such as a cell lysate. The captured proteins are then identified, often using mass spectrometry.

Common strategies in affinity proteomics include:

Affinity Purification-Mass Spectrometry (AP-MS): This is a cornerstone technique where a protein of interest is tagged and expressed in cells. The tagged protein is then purified along with its interaction partners, which are subsequently identified by mass spectrometry.

Compound-Centered Approaches: As mentioned previously, a drug molecule can be immobilized on a solid support to isolate its protein targets from a lysate frontiersin.org.

While these are standard methodologies for target identification, specific affinity proteomics studies detailing the direct binding partners of this compound are not described in the available literature.

Enzyme Inhibition Kinetics and Mechanistic Studies (In Vitro)

Enzyme inhibition studies are crucial for characterizing the interaction of a compound with a specific enzyme target. These in vitro assays measure how a compound affects the rate of an enzymatic reaction, providing quantitative data on its potency and mechanism of action nih.govedx.org.

Two key parameters are used to quantify the potency of an inhibitor:

IC50 (Half Maximal Inhibitory Concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme or a biological process by 50% under specific experimental conditions edx.orgwikipedia.org. IC50 values are highly dependent on the conditions of the assay, such as substrate concentration edx.orgwikipedia.org.

Ki (Inhibition Constant): The Ki is a true equilibrium constant that reflects the binding affinity of the inhibitor for the enzyme edx.orgsimpleandpractical.com. Unlike the IC50, the Ki is an intrinsic value that is independent of substrate concentration, making it more suitable for comparing the potency of different inhibitors edx.org. The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the enzyme's affinity for its substrate (Km) and the substrate concentration are known edx.orgwikipedia.org.

Specific IC50 or Ki values for this compound against specific enzymes are not available in the cited research. For illustrative purposes, a data table demonstrating how such findings would be presented is shown below.

Table 1: Illustrative Enzyme Inhibition Data (Hypothetical) This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Target EnzymeInhibitorIC50 (µM)Ki (µM)Inhibition Type
Enzyme XThis compound15.27.8Competitive
Enzyme YThis compound45.845.8Non-competitive

Kinetic studies can elucidate the mechanism by which a compound inhibits an enzyme. The primary reversible inhibition mechanisms are:

Competitive Inhibition: The inhibitor binds to the same active site on the enzyme as the substrate. The inhibitor and substrate directly compete for binding. This type of inhibition can be overcome by increasing the substrate concentration.

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding changes the enzyme's conformation, reducing its activity. In this case, the inhibitor does not prevent the substrate from binding but prevents the enzyme from catalyzing the reaction.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the formation of the product.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically with different affinities.

The specific mechanism of enzyme inhibition for this compound cannot be determined without dedicated in vitro kinetic studies.

Protein-Ligand Interaction Analysis Using Biophysical Techniques

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a powerful, label-free optical technique used to measure the real-time interaction between a ligand (one interacting molecule) and an analyte (the other interacting molecule). In a hypothetical study of this compound, this compound could be either the ligand immobilized on the sensor surface or the analyte flowing over a surface with an immobilized target protein. The resulting sensorgram provides quantitative data on the association and dissociation of the complex, allowing for the determination of key kinetic parameters.

A typical SPR experiment would yield the following data, which would be presented in a table format:

ParameterSymbolDefinitionHypothetical Value (Example)
Association Rate ConstantkaThe rate at which the analyte binds to the immobilized ligand.1 x 105 M-1s-1
Dissociation Rate ConstantkdThe rate at which the analyte-ligand complex dissociates.1 x 10-3 s-1
Equilibrium Dissociation ConstantKDThe ratio of kd/ka, indicating the affinity of the interaction.10 nM

This table represents a hypothetical data set for illustrative purposes, as no specific SPR data for this compound is currently available.

The detailed research findings from such a study would describe the experimental setup, including the nature of the sensor chip, the immobilization strategy for the ligand, and the range of analyte concentrations tested. The analysis of the sensorgrams would reveal the kinetics of the binding interaction, providing insights into the stability of the complex formed between this compound and its target protein.

Nuclear Magnetic Resonance (NMR) for Ligand-Protein Interactions (e.g., Ligand-Observed NMR)

Nuclear Magnetic Resonance spectroscopy is a versatile technique that can provide atomic-resolution information about molecular interactions in solution. Ligand-observed NMR methods are particularly useful for studying the binding of small molecules like this compound to larger protein targets. These experiments monitor the NMR signals of the small molecule in the presence and absence of the protein. Changes in the ligand's NMR parameters, such as chemical shifts, relaxation rates, or the observation of transferred nuclear Overhauser effects (trNOE), can confirm binding and provide details about the binding interface.

A key advantage of ligand-observed NMR is its ability to screen for weak to moderate affinity interactions and to identify which parts of the small molecule are in close proximity to the protein upon binding. For example, Saturation Transfer Difference (STD) NMR experiments can identify the specific protons of this compound that are in direct contact with the target protein.

The research findings from NMR studies would typically be summarized in a table detailing the observed changes in the NMR signals of this compound upon addition of its target protein.

NMR ParameterObservationInterpretation
Chemical Shift Perturbation (CSP)Changes in the chemical shifts of specific protons of this compound.Indicates that these protons are in an altered chemical environment upon binding, suggesting their involvement in the interaction.
Line BroadeningAn increase in the linewidth of the ligand's NMR signals.Suggests a change in the rotational correlation time of the ligand upon binding to the much larger protein.
Saturation Transfer Difference (STD)Enhancement of specific ligand proton signals upon selective saturation of the protein's resonances.Identifies the specific parts of this compound that are in close contact with the protein in the bound state.
Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY)Observation of transferred magnetization from bulk water to the ligand in the presence of the protein.Confirms binding by detecting the displacement of water molecules from the protein's binding site by the ligand.

This table describes the types of data that would be generated from ligand-observed NMR experiments. No specific NMR interaction data for this compound is currently published.

Unlocking the Potential of this compound in Scientific Research

The chemical compound this compound is emerging as a significant molecule in the landscape of scientific research, particularly in the realms of drug discovery and mechanistic biology. Its unique structure offers a foundation for developing novel therapeutic agents and tools to unravel complex biological processes. This article explores the potential research applications and the broader scientific context of this compound, focusing on its discovery and mechanistic possibilities.

Emerging Research Avenues and Future Directions for 4 Isopropylpicolinamide Studies

Integration with Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery by processing vast datasets to identify patterns and make predictions that are beyond human capacity. nih.govnih.gov These technologies can significantly expedite the identification of promising new drug candidates and optimize their properties. parabolicdrugs.comijsred.com For 4-Isopropylpicolinamide, AI/ML can be applied to design a virtual library of derivatives and predict their biological activities, pharmacokinetic properties, and potential toxicities before synthesis. nih.gov

Machine learning algorithms can be trained on existing data from similar compounds to predict the structure-activity relationships (SAR) for new analogs of this compound. mdpi.com Generative models can even design entirely novel molecules based on the this compound scaffold, optimized for specific therapeutic profiles. nih.gov Furthermore, AI can predict potential new uses for the compound by identifying previously unknown biological targets through the analysis of protein structures and interaction networks. mdpi.comnih.govdromicslabs.com This computational approach reduces the time and cost associated with traditional screening methods, allowing researchers to focus on the most promising candidates. dromicslabs.com

ML Model ApplicationPredicted Property for this compound DerivativesPotential Impact
Quantitative Structure-Activity Relationship (QSAR)Binding affinity to a specific targetPrioritizes potent compounds for synthesis
Predictive ADMET ModelsSolubility, permeability, metabolic stabilityReduces late-stage failures by identifying compounds with poor pharmacokinetic profiles early
Generative Adversarial Networks (GANs)Novel molecular structures with desired featuresExpands chemical space around the core scaffold
Target Prediction AlgorithmsPotential protein targets based on structural similarityIdentifies new therapeutic indications (drug repurposing) mdpi.com

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry offers powerful tools that can overcome the limitations of traditional batch processing. Flow chemistry and photoredox catalysis represent two such transformative approaches that could be applied to the synthesis of this compound and its analogs. springerprofessional.denih.gov

Flow Chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mtak.hu This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields, improved purity, and enhanced safety, especially when dealing with hazardous reagents. mtak.huresearchgate.net For a heterocyclic compound like this compound, flow chemistry could enable a more efficient, scalable, and automated synthesis process. nih.govuc.pt

Photoredox Catalysis utilizes visible light to initiate chemical reactions by generating highly reactive intermediates under exceptionally mild conditions. atomfair.com This technique opens up new chemical pathways that are often inaccessible through traditional thermal methods, allowing for the construction of complex molecular architectures with high precision. acs.orgacs.org The application of photoredox catalysis could enable novel functionalizations of the this compound scaffold, facilitating the rapid creation of diverse analogs for biological screening. nih.govthieme-connect.de

ParameterConventional Batch Synthesis (Hypothetical)Flow Chemistry Synthesis (Potential)
Scalability Difficult; requires process redesign for larger vesselsEasily scalable by extending run time or using parallel reactors
Safety Higher risk with exothermic reactions or hazardous intermediatesInherently safer due to small reaction volumes and superior heat transfer mtak.hu
Efficiency Variable yields; potential for side products due to poor mixing/heatingHigher yields and purity due to precise control over reaction conditions springerprofessional.de
Automation Labor-intensive, multi-step manual processFully automatable for continuous production

Unexplored Biological Targets and Mechanistic Hypotheses (In Vitro)

Identifying the biological targets of a compound is fundamental to understanding its mechanism of action and therapeutic potential. For this compound, a systematic in vitro screening strategy can unveil previously unknown biological activities. international-biopharma.com High-throughput screening (HTS) allows for the rapid testing of the compound against large libraries of biological targets, such as enzymes, receptors, and ion channels. labinsights.nl

A tiered screening cascade can be employed to efficiently identify and validate potential targets. international-biopharma.com Initial broad-based phenotypic screens on various cell lines can reveal effects on cell viability, proliferation, or other observable characteristics. nih.gov Hits from these screens can then be investigated further through target-based assays to deconvolve the specific molecular target responsible for the observed effect. nuvisan.com Based on the picolinamide (B142947) scaffold, which is present in various biologically active molecules, one might hypothesize that potential targets could include metalloenzymes, kinases, or G-protein coupled receptors (GPCRs). A comprehensive screening approach would be essential to confirm or refute such hypotheses and uncover novel mechanisms. embopress.org

Screening PhaseIn Vitro Assay TypeObjective
Primary Screen High-Throughput Phenotypic Screening (e.g., cancer cell line panel)Identify broad cellular effects and prioritize active compounds
Secondary Screen Target-Based Enzymatic or Binding Assays (e.g., kinase panel)Identify specific molecular targets of "hit" compounds nuvisan.com
Orthogonal Validation Cell-based functional assays (e.g., reporter gene, pathway analysis)Confirm target engagement and functional effect in a cellular context international-biopharma.com
Mechanism of Action Studies Biophysical assays (e.g., SPR, ITC)Characterize the binding kinetics and thermodynamics of the compound-target interaction umn.edu

Development of Advanced Analytical Techniques for Complex Systems

As research into this compound ventures into novel synthesis and complex biological systems, the need for advanced analytical techniques becomes paramount. These methods are essential for confirming molecular structure, quantifying purity, identifying byproducts, and studying interactions within biological matrices. shimadzu.comdrug-dev.com

High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a cornerstone technology for this purpose. drugtargetreview.com It provides precise mass measurements, enabling the unambiguous identification of this compound and its metabolites or degradation products. hovione.com Two-dimensional LC can further enhance separation power for analyzing highly complex samples. drugtargetreview.com Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) remain indispensable for detailed structural elucidation, while methods like Fourier-Transform Infrared (FTIR) spectroscopy can provide information on molecular structure and bonding. drug-dev.com To study interactions with biological targets identified through in vitro screening, techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide critical data on binding affinity and kinetics. umn.edu

Analytical TechniqueApplication in this compound Research
LC-HRMS Confirming molecular weight, identifying impurities from novel syntheses, and metabolite identification. drugtargetreview.com
NMR Spectroscopy Unambiguous structural confirmation of synthetic products and analogs.
Surface Plasmon Resonance (SPR) Quantifying the binding affinity and kinetics of this compound to a potential protein target. umn.edu
Isothermal Titration Calorimetry (ITC) Determining the thermodynamic parameters of the compound-target interaction. umn.edu

Collaborative and Interdisciplinary Research Opportunities

The complexity of modern compound development necessitates a departure from siloed research efforts. The future study of this compound will be significantly enhanced through collaborative and interdisciplinary research. parabolicdrugs.com Advancing this compound from a chemical entity to a well-understood probe or therapeutic lead requires the combined expertise of scientists from diverse fields. ekb.eg

A successful research program would involve a synergistic team of:

Computational Chemists: To perform AI/ML-driven virtual screening and property prediction. nih.gov

Synthetic Organic Chemists: To design and execute novel, efficient syntheses using techniques like flow chemistry and photoredox catalysis.

Biologists and Pharmacologists: To design and conduct in vitro screening cascades to identify biological targets and elucidate mechanisms of action. ucsd.edu

Analytical Chemists: To develop and implement robust methods for characterization, quantification, and analysis in complex systems.

Q & A

Q. What steps mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

  • Methodological Answer : Implement quality control (QC) checkpoints (e.g., interim HPLC purity checks). Use design of experiments (DoE) to optimize reaction conditions. Document environmental factors (e.g., humidity during lyophilization) and standardize raw material sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.